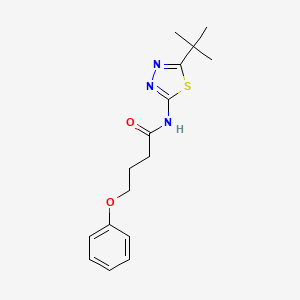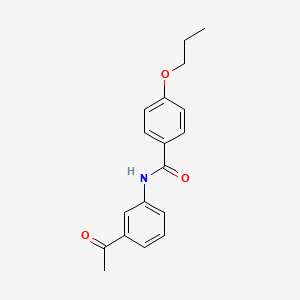![molecular formula C20H19NO2 B5051488 N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide](/img/structure/B5051488.png)
N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide
Übersicht
Beschreibung
N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide is an organic compound that features a naphthalene ring substituted with a hydroxyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide typically involves a multi-component reaction. One common method is the condensation of β-naphthol, an aldehyde, and an amide in the presence of a catalyst such as ammonium acetate . This reaction is usually carried out under normal heating conditions, resulting in the formation of the desired product with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free synthesis methods using magnetic nanoparticles as catalysts have been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction can produce naphthylamines.
Wissenschaftliche Forschungsanwendungen
N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide
- N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide
- N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate
Uniqueness
N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide is unique due to its specific substitution pattern and the presence of the propanamide group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-18(23)21-20(15-9-4-3-5-10-15)19-16-11-7-6-8-14(16)12-13-17(19)22/h3-13,20,22H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFAMJZEMZOAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323246 | |
| Record name | N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303794-86-7 | |
| Record name | N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Propoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B5051427.png)
![3-chloro-4-{[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5051433.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2,4-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5051439.png)
![Cyclooctyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5051441.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5051445.png)

![1-[(4-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5051462.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5051470.png)
![(5E)-3-(prop-2-yn-1-yl)-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5051471.png)
![1-[3-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5051494.png)

![dimethyl 4-[4-(2-furoyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5051496.png)
![N-[3-[4-[2-[3-[3-(naphthalene-1-carbonylamino)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]naphthalene-1-carboxamide](/img/structure/B5051502.png)
